molecular formula C5H2ClF2NO2S B2601704 5,6-Difluoropyridine-3-sulfonyl chloride CAS No. 1261729-75-2

5,6-Difluoropyridine-3-sulfonyl chloride

Cat. No.: B2601704
CAS No.: 1261729-75-2
M. Wt: 213.58
InChI Key: XLKGLGHYQVAISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Difluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClF2NO2S and a molecular weight of 213.59 g/mol It is a derivative of pyridine, where two fluorine atoms are substituted at the 5th and 6th positions, and a sulfonyl chloride group is attached at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoropyridine-3-sulfonyl chloride typically involves the fluorination of pyridine derivatives followed by sulfonylation. . The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and specific temperature controls to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination and sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols in the presence of bases such as triethylamine or pyridine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and sulfonothioate compounds, which have various applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5,6-Difluoropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions often involve the formation of intermediates that can further react to yield the final products .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoropyridine-2-sulfonyl chloride
  • 2,4,6-Trifluoropyridine
  • 3-Chloro-2,4,5,6-tetrafluoropyridine

Uniqueness

5,6-Difluoropyridine-3-sulfonyl chloride is unique due to the specific positioning of the fluorine atoms and the sulfonyl chloride group, which imparts distinct reactivity and properties compared to other fluorinated pyridine derivatives. This unique structure allows for selective reactions and the formation of specific products that are not easily achievable with other compounds .

Properties

IUPAC Name

5,6-difluoropyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2NO2S/c6-12(10,11)3-1-4(7)5(8)9-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKGLGHYQVAISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.